molecular formula C15H14BrNO2 B7869044 N-(4-Bromobenzyl)-2-methoxybenzamide

N-(4-Bromobenzyl)-2-methoxybenzamide

Cat. No.: B7869044
M. Wt: 320.18 g/mol
InChI Key: YLBPDHZRDAOTDN-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-methoxybenzamide: is an organic compound that features a benzamide core substituted with a 4-bromobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-2-methoxybenzamide typically involves the reaction of 4-bromobenzylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzylamine+2-Methoxybenzoyl chlorideThis compound+HCl\text{4-Bromobenzylamine} + \text{2-Methoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzylamine+2-Methoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.

    Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.

    Reduction: Lithium aluminum hydride can be used for the reduction of the amide group.

Major Products:

    Substitution: N-(4-Iodobenzyl)-2-methoxybenzamide

    Oxidation: N-(4-Bromobenzyl)-2-hydroxybenzamide

    Reduction: N-(4-Bromobenzyl)-2-methoxybenzylamine

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structure allows for modifications that can lead to compounds with various biological activities.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific modifications made to the compound and its intended use.

Comparison with Similar Compounds

  • N-(4-Bromobenzyl)-2-hydroxybenzamide
  • N-(4-Iodobenzyl)-2-methoxybenzamide
  • N-(4-Bromobenzyl)-2-methoxybenzylamine

Uniqueness: N-(4-Bromobenzyl)-2-methoxybenzamide is unique due to the presence of both a bromobenzyl group and a methoxy group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPDHZRDAOTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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